molecular formula C4H9NO3 B051176 D-Allothreonine CAS No. 24830-94-2

D-Allothreonine

Cat. No. B051176
CAS RN: 24830-94-2
M. Wt: 119.12 g/mol
InChI Key: AYFVYJQAPQTCCC-PWNYCUMCSA-N
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Description

D-Allothreonine is the D-enantiomer of allothreonine . It occurs as a component of peptido-lipids in certain bacteria . It has a role as a bacterial metabolite . It is an allothreonine and a D-alpha-amino acid . It is an enantiomer of a L-allothreonine . It is a tautomer of a D-allothreonine zwitterion .


Synthesis Analysis

D-Allothreonine can be synthesized from L-threonine . The synthesis involves a diastereoselective electrophilic amination starting from inexpensive polyhydroxybutanoate (PHB) . Threonine aldolases (TAs) constitute a powerful tool for catalyzing carbon–carbon bond formations in synthetic organic chemistry, thus enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .


Molecular Structure Analysis

The molecular formula of D-Allothreonine is C4H9NO3 . Its average mass is 119.119 Da and its monoisotopic mass is 119.058243 Da . It has 2 defined stereocentres .


Chemical Reactions Analysis

D-Allothreonine is a peptido-lipid derived from bacteria . It is amide-linked to the D-galacturonic acid and is also a constituent in the polysaccharide .


Physical And Chemical Properties Analysis

D-Allothreonine has a density of 1.3±0.1 g/cm3 . Its boiling point is 345.8±32.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 68.3±6.0 kJ/mol . The flash point is 162.9±25.1 °C . The index of refraction is 1.507 . The molar refractivity is 27.1±0.3 cm3 . It has 4 H bond acceptors and 4 H bond donors . It has 2 freely rotating bonds . The polar surface area is 84 Å2 . The polarizability is 10.8±0.5 10-24 cm3 . The surface tension is 60.0±3.0 dyne/cm . The molar volume is 91.1±3.0 cm3 .

Relevant Papers

  • “Improved synthesis of d-allothreonine derivatives from l-threonine” by Mari Kikuchi and Hiroyuki Konno .
  • "Synthetic studies on threonines. The preparation of protected …" .
  • "Isolation and Characterization of D‐Threonine Aldolase, A Pyridoxal‐5 …" .

Scientific Research Applications

1. Biocatalyst for Stereoselective Preparation of Chiral Aromatic β-hydroxy-α-amino Acids D-Threonine aldolase is an enzyme that catalyzes the reversible aldol reaction of glycine and acetaldehyde to give D-threonine and/or D-allo-threonine . This enzyme can be used as a promising biocatalyst for the highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids .

Synthesis of Non-Proteinogenic β-hydroxy-α-amino Acids

Threonine aldolases (TAs) are powerful tools for catalyzing carbon–carbon bond formations in synthetic organic chemistry, enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids . Starting from the achiral precursors glycine and an aldehyde, two new stereogenic centres are formed in this catalytic step .

Production of Pharmaceuticals

The resulting chiral β-hydroxy-α-amino acid products are important precursors for pharmaceuticals such as thiamphenicol, a L-threo-phenylserine derivative or L-threo-3,4-dihydroxyphenylserine .

Enzymatic Reactions

Threonine aldolases are an interesting group of synthetically useful enzymes that have received much attention due to their ability to catalyze the formation or cleavage of carbon–carbon bonds, leading to stereochemically pure chiral products .

Asymmetric Carbon-Carbon Bond Formation

Threonine aldolases have emerged as a powerful tool for asymmetric carbon-carbon bond formation . These enzymes catalyze the unnatural aldol condensation of different aldehydes and glycine to produce highly valuable β-hydroxy-α-amino acids with complete stereocontrol at the α-carbon and moderate specificity at the β-carbon .

Industrial Production of Chemicals

Biocatalysis has become an emerging tool for the industrial production of chemicals, in particular chiral building blocks which are required for fine chemicals and drug production . Threonine aldolases are a highly attractive alternative to classic chemical and chemocatalytic syntheses because of their mild reaction conditions, the high stereoselectivity of enzymatic reactions in comparison to chemical processes and the minimal use of any protecting group chemistry .

Mechanism of Action

Target of Action

D-Allothreonine, also known as D-allo-Threonine, primarily targets the enzyme D-Threonine aldolase . This enzyme belongs to the family of glycine-dependent aldolases and plays a crucial role in the metabolism of amino acids .

Mode of Action

D-Threonine aldolase catalyzes the reversible aldol reaction of glycine and acetaldehyde to produce D-threonine and/or D-allo-threonine . The enzyme’s activity is dependent on both pyridoxal 5′-phosphate and metal ions . The presence of metal ions enhances the stability of the enzyme .

Biochemical Pathways

D-Threonine aldolase is involved in the glycine biosynthetic pathway . It catalyzes the cleavage of L-threonine or L-allo-threonine to glycine and acetaldehyde . This enzyme also participates in the alternative pyridoxal-5′-phosphate synthesis pathway, where it catalyzes the condensation of glycolaldehyde with glycine .

Pharmacokinetics

Like most other amino acids, d-allothreonine is a water-soluble compound , which suggests that it could have good bioavailability.

Result of Action

The action of D-Threonine aldolase results in the production of D-threonine and/or D-allo-threonine . These products are important precursors for the synthesis of various β-hydroxy-α-amino acids . The enzyme shows high activity towards aromatic aldehydes with electron-withdrawing substituents .

Action Environment

The action of D-Threonine aldolase is influenced by several environmental factors. The conversion and Cβ-stereoselectivity are dramatically influenced by the reaction temperature, co-solvent, amount of enzyme, and reaction time . It is possible to enable the reaction under kinetic control to retain suitable conversion and high stereoselectivity at the β-carbon .

properties

IUPAC Name

(2R,3R)-2-amino-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFVYJQAPQTCCC-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179542
Record name D-Allothreonine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Allothreonine

CAS RN

24830-94-2, 632-20-2, 144-98-9
Record name D-Allothreonine
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Record name D-Allothreonine
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Record name D-Threonine
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Record name Allo-DL-threonine
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Record name ALLOTHREONINE, D-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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